4-Chlorobenzo[g]quinazoline
Overview
Description
4-Chlorobenzo[g]quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a quinazoline core with a chlorine atom substituted at the fourth position of the benzene ring fused to the quinazoline moiety.
Mechanism of Action
Target of Action
4-Chlorobenzo[g]quinazoline is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have been linked with various biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . .
Mode of Action
Quinazoline derivatives have been studied for their interaction with biological targets . For instance, some benzoquinazoline types inhibit thymidylate synthase (TS) by forming a ternary complex with dUMP and competing with methylenetetrahydrofolate (CH2H4 folate) at the active site .
Biochemical Pathways
Quinazoline derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The development of novel drugs often involves the modification of existing drugs to create new analogs, with the aim of improving the pharmacokinetic profile of the drugs .
Result of Action
Quinazoline derivatives have been associated with a wide range of pharmacological effects, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The development of novel drugs often involves the consideration of environmental factors, as these can influence the drug’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[g]quinazoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with 4-chlorobenzoyl chloride under acidic conditions. Another method includes the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a catalyst such as phosphoric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzo[g]quinazoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor in the synthesis of various biologically active compounds, including anticancer and antimicrobial agents. In medicinal chemistry, it serves as a scaffold for designing drugs targeting specific enzymes and receptors. Additionally, it is employed in the development of materials with unique electronic and optical properties.
Comparison with Similar Compounds
4-Chlorobenzo[g]quinazoline can be compared with other quinazoline derivatives, such as:
4-Chloroquinazoline: Similar structure but lacks the fused benzene ring.
2-Phenylquinazoline: Contains a phenyl group instead of a chlorine atom.
Quinazoline-4(3H)-one: Contains a carbonyl group at the fourth position.
Uniqueness: The presence of the chlorine atom at the fourth position and the fused benzene ring in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and biological applications.
Properties
IUPAC Name |
4-chlorobenzo[g]quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNHXFOZPLRRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453872 | |
Record name | 4-chlorobenzo[g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33987-02-9 | |
Record name | 4-chlorobenzo[g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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